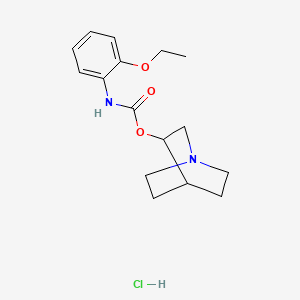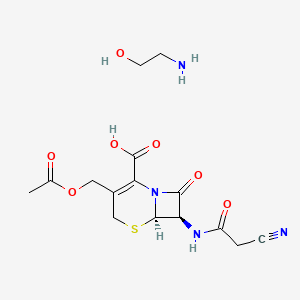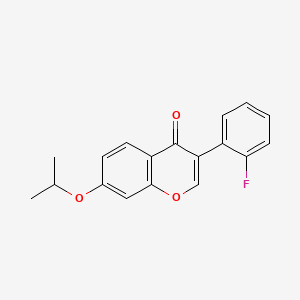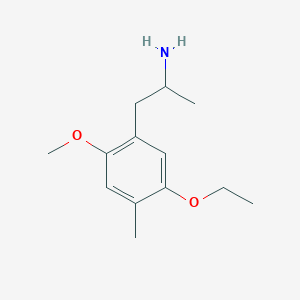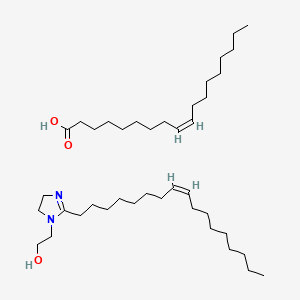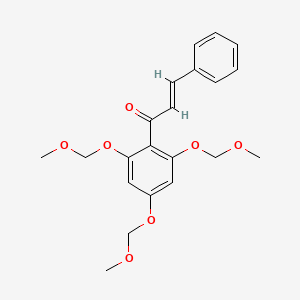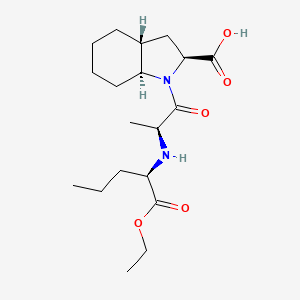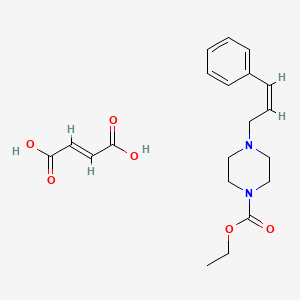![molecular formula C17H13ClN2O2 B12767142 N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide CAS No. 205037-64-5](/img/structure/B12767142.png)
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core, a hydroxy group at the 8th position, and a carboxamide group at the 7th position, with a 4-chlorophenylmethyl substituent. Its unique structure imparts significant chemical reactivity and biological activity, making it a valuable molecule in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide typically involves the following steps:
-
Formation of 8-hydroxyquinoline-7-carboxylic acid
Starting Material: Quinoline
Reagents: Sodium hydroxide (NaOH), carbon dioxide (CO₂)
Conditions: High temperature and pressure
Reaction: Quinoline is carboxylated to form 8-hydroxyquinoline-7-carboxylic acid.
-
Amidation Reaction
Starting Material: 8-hydroxyquinoline-7-carboxylic acid
Reagents: 4-chlorobenzylamine, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Room temperature, inert atmosphere
Reaction: The carboxylic acid group is converted to a carboxamide group through an amidation reaction with 4-chlorobenzylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the quinoline ring.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Products: Reduced forms of the quinoline ring or the carboxamide group.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the reagent
Products: Substituted quinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: N-bromosuccinimide, various nucleophiles
科学研究应用
Chemistry
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, this compound is investigated for its antimicrobial and antifungal properties. It has shown efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine
The compound is explored for its potential therapeutic applications, particularly in cancer research. Its ability to interact with specific molecular targets in cancer cells makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties are leveraged to enhance the performance of these products.
作用机制
The mechanism of action of N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar structural features but lacking the 4-chlorophenylmethyl substituent.
Chloroquine: A quinoline derivative with antimalarial properties, structurally related but with different substituents.
Quinoline-7-carboxamide: Similar core structure but without the hydroxy and 4-chlorophenylmethyl groups.
Uniqueness
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of the 4-chlorophenylmethyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it more effective in certain applications compared to its analogs.
属性
CAS 编号 |
205037-64-5 |
|---|---|
分子式 |
C17H13ClN2O2 |
分子量 |
312.7 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-6-3-11(4-7-13)10-20-17(22)14-8-5-12-2-1-9-19-15(12)16(14)21/h1-9,21H,10H2,(H,20,22) |
InChI 键 |
ACLPOFUIYHXBHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


